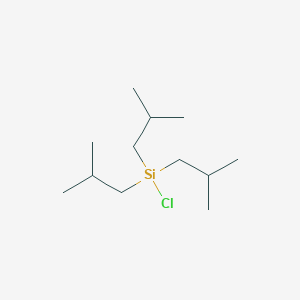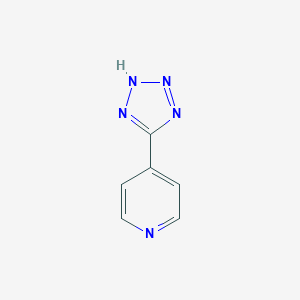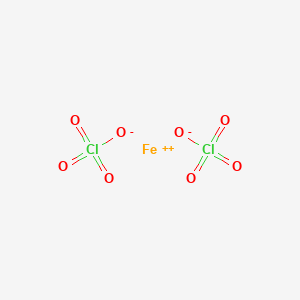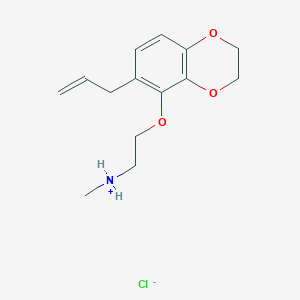
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride is a chemical compound that is used in scientific research. It is a hydrochloride salt of a compound that is commonly referred to as MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is a member of the amphetamine class of drugs and is known for its psychoactive effects. However, in scientific research, MMDA is used for its unique properties and mechanisms of action.
Wirkmechanismus
MMDA hydrochloride works by binding to and activating serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can have a range of effects on the central nervous system. The exact mechanism of action of MMDA hydrochloride is still being studied, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemische Und Physiologische Effekte
MMDA hydrochloride has been shown to have a range of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. It can also lead to changes in mood, perception, and cognition. These effects are believed to be due to the compound's ability to modulate neurotransmitter signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMDA hydrochloride in lab experiments is its unique mechanism of action. It can be used to study the effects of serotonin and dopamine on the central nervous system, which can provide valuable insights into the function of these neurotransmitters. However, one limitation of using MMDA hydrochloride is its potential for abuse. It is a psychoactive compound that can be dangerous if not handled properly, and it is important to follow strict safety protocols when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving MMDA hydrochloride. One area of interest is the development of new drugs that target the same receptors as MMDA hydrochloride but with fewer side effects. Another area of interest is the study of the long-term effects of MMDA hydrochloride on the central nervous system. Finally, there is interest in exploring the potential therapeutic uses of MMDA hydrochloride, particularly for the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, MMDA hydrochloride is a valuable tool for scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying the central nervous system. However, it is important to follow strict safety protocols when working with this compound, and further research is needed to fully understand its potential therapeutic uses.
Synthesemethoden
The synthesis of MMDA hydrochloride involves the reaction of safrole with methylamine and formaldehyde to form a precursor compound. This precursor is then reacted with allyl bromide and sodium hydroxide to form the final product, MMDA hydrochloride. The synthesis of MMDA hydrochloride is a complex process that requires careful attention to detail and safety protocols.
Wissenschaftliche Forschungsanwendungen
MMDA hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have unique properties, including its ability to stimulate the release of serotonin and dopamine in the brain. This makes MMDA hydrochloride a valuable tool for studying the mechanisms of action of these neurotransmitters.
Eigenschaften
CAS-Nummer |
10312-87-5 |
|---|---|
Produktname |
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride |
Molekularformel |
C14H20ClNO3 |
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
methyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-3-4-11-5-6-12-14(18-10-9-16-12)13(11)17-8-7-15-2;/h3,5-6,15H,1,4,7-10H2,2H3;1H |
InChI-Schlüssel |
GXPKMMWMYSZDGH-UHFFFAOYSA-N |
SMILES |
C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
Kanonische SMILES |
C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



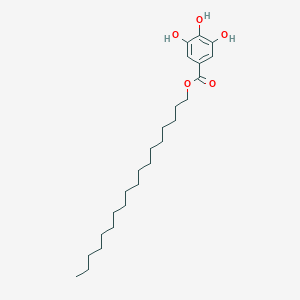
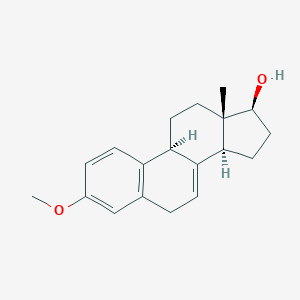
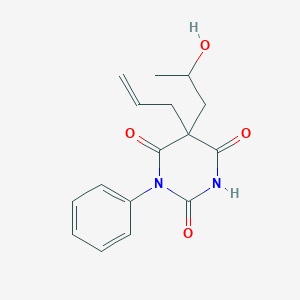


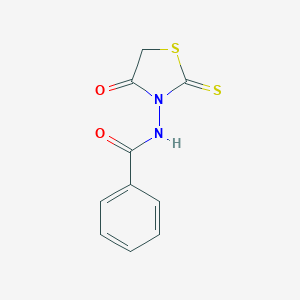
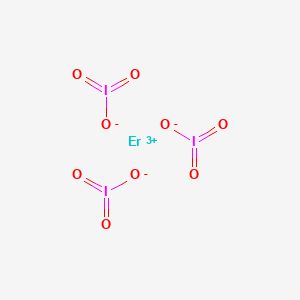
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)

